molecular formula C20H19NO4S B2569095 Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate CAS No. 441290-59-1

Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2569095
CAS No.: 441290-59-1
M. Wt: 369.44
InChI Key: CSFUXCRLGFMWBB-UHFFFAOYSA-N
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Description

Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methyl ester at position 2 and a 4-isopropoxybenzamido substituent at position 3. The benzo[b]thiophene core provides a rigid aromatic framework, while the substituents modulate electronic, steric, and solubility properties. Synthesis typically involves multi-step reactions, such as diazotization, sulfonation, and coupling with amines or alcohols, as demonstrated in analogous compounds .

Properties

IUPAC Name

methyl 3-[(4-propan-2-yloxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S/c1-12(2)25-14-10-8-13(9-11-14)19(22)21-17-15-6-4-5-7-16(15)26-18(17)20(23)24-3/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFUXCRLGFMWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: The benzo[b]thiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromothiophene, with a benzaldehyde derivative under acidic conditions.

    Amidation Reaction:

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester or amide groups, converting them into alcohols or amines, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Its unique structural properties make it useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene core can intercalate with DNA or bind to protein active sites, modulating their activity. The ester and amide groups enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among benzo[b]thiophene-2-carboxylate derivatives include:

Compound Name Substituent at Position 3 Ester Group Key Structural Features References
Target Compound 4-Isopropoxybenzamido Methyl Amide linkage, isopropoxy aromatic substituent
Methyl 3-(4-Methoxyphenyl)benzo[b]thiophene-2-carboxylate 4-Methoxyphenyl Methyl Direct aryl substitution, methoxy group
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy-oxoethyl-amino with 4-hydroxyphenyl Ethyl Tetrahydrobenzo ring, hydroxyl group
1,1-Dimethylethyl 3-(4-Methoxyphenyl)benzo[b]thiophene-2-carboxylate 4-Methoxyphenyl Tert-butyl (1,1-dimethylethyl) Bulky ester, enhanced lipophilicity
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate Sulfamoyl with isopentylamino-methoxyphenyl Methyl Sulfonamide linkage, thiophene core

Key Observations :

  • The amide linkage in the target compound (vs. direct aryl or sulfonamide groups) may enhance hydrogen-bonding interactions, influencing receptor binding .
  • Ester groups (methyl, ethyl, tert-butyl) alter solubility and metabolic stability; tert-butyl esters increase lipophilicity but may reduce aqueous solubility .

Key Observations :

  • The Petasis reaction () offers modularity for introducing diverse substituents but suffers from low yields (22%) .
  • EDC/DCC coupling () is efficient for amide/ester formation, widely used in medicinal chemistry .
  • Diazotization () enables precise functionalization but requires stringent conditions .
Physicochemical Properties and Spectroscopic Data

Critical data for selected compounds:

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) References
Target Compound (analogue) N/A N/A N/A
Compound 2k 121–123 3061 (C-H), 1713 (C=O) 1.40 (9H, s, tert-butyl), 3.88 (3H, s, OCH₃)
Compound 6o N/A N/A 1.25 (t, J=7.1 Hz, CH₂CH₃), 4.20 (q, J=7.1 Hz, OCH₂)
STAT3 inhibitor derivatives N/A 1713–1730 (C=O) Aromatic protons: 7.2–8.1 (m)

Key Observations :

  • tert-butyl esters (e.g., compound 2k) show distinct $^1$H NMR signals (δ 1.40 ppm) and IR C=O stretches (~1713 cm⁻¹) .
  • Ethyl esters (e.g., compound 6o) exhibit characteristic $^1$H NMR splitting patterns for CH₂CH₃ groups (δ 1.25 ppm, triplet) .

Key Observations :

  • PPARβ/δ antagonists (e.g., compound 10h) suggest applications in metabolic disorders .
  • Antibacterial activity in alkylated derivatives () correlates with lipophilic substituents enhancing membrane penetration .

Biological Activity

Methyl 3-(4-isopropoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the benzothiophene class, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its structural versatility and potential therapeutic effects. The molecular structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol
  • InChI Key : HJTMIYKPPPYDRJ-UHFFFAOYSA-N

This structure contributes to its interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound showed effective inhibition against Mycobacterium tuberculosis (MTB) with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL . These findings suggest potential applications in treating tuberculosis, particularly in drug-resistant strains.

Anticancer Activity

Benzothiophene compounds have been reported to possess anticancer properties. In vitro studies demonstrated that certain derivatives exhibited low cytotoxicity against human cancer cell lines while maintaining high selectivity indices . The ability of these compounds to inhibit cancer cell proliferation may be linked to their interaction with specific enzymes involved in cell cycle regulation.

Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . The inhibitory effects were quantified with IC₅₀ values, indicating the compound's potential as a therapeutic agent for cognitive disorders.

The mechanisms underlying the biological activities of this compound involve:

  • Molecular Docking Studies : These studies reveal that the compound binds effectively to the active sites of target enzymes, mimicking the binding modes of native ligands . This binding affinity is crucial for its inhibitory effects on microbial and enzymatic targets.
  • Thermodynamic Interactions : The compound's interactions at a molecular level suggest a robust mechanism of action, contributing to its efficacy against pathogenic organisms and cancer cells.

Case Studies and Research Findings

  • Antitubercular Activity : A series of benzo[b]thiophene derivatives were synthesized and tested against MTB strains. Among them, this compound displayed superior activity compared to standard antitubercular drugs like Rifampicin .
  • Neuroprotective Effects : In studies examining cholinesterase inhibition, this compound demonstrated significant potential in reducing acetylcholine breakdown, thereby enhancing cholinergic transmission and offering neuroprotective benefits .

Comparative Analysis of Biological Activities

CompoundAntimicrobial Activity (MIC μg/mL)AChE Inhibition (IC₅₀ μM)Cytotoxicity (IC₅₀ μM)
This compound0.91 - 2.83TBDTBD
Rifampicin1.0 - 5.0N/AN/A
Other Benzothiophene DerivativesVariousTBDTBD

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